Cas no 1334371-64-0 (4-phenyl-6-{4-4-(1H-pyrrol-1-yl)benzoylpiperazin-1-yl}pyrimidine)

4-Phenyl-6-{4-[4-(1H-pyrrol-1-yl)benzoyl]piperazin-1-yl}pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a phenyl group and a piperazine-linked benzoyl-pyrrole moiety. This structure confers potential utility in medicinal chemistry, particularly as a scaffold for kinase inhibitors or receptor modulators due to its rigid aromatic framework and hydrogen-bonding capabilities. The presence of the piperazine ring enhances solubility and bioavailability, while the pyrrole and phenyl groups may contribute to target binding affinity. Its synthetic versatility allows for further derivatization, making it a valuable intermediate in drug discovery. The compound's well-defined structure and functional group arrangement support its use in structure-activity relationship studies.
4-phenyl-6-{4-4-(1H-pyrrol-1-yl)benzoylpiperazin-1-yl}pyrimidine structure
1334371-64-0 structure
Product name:4-phenyl-6-{4-4-(1H-pyrrol-1-yl)benzoylpiperazin-1-yl}pyrimidine
CAS No:1334371-64-0
MF:C25H23N5O
Molecular Weight:409.483024835587
CID:6584938
PubChem ID:56724566

4-phenyl-6-{4-4-(1H-pyrrol-1-yl)benzoylpiperazin-1-yl}pyrimidine 化学的及び物理的性質

名前と識別子

    • 4-phenyl-6-{4-4-(1H-pyrrol-1-yl)benzoylpiperazin-1-yl}pyrimidine
    • [4-(6-phenylpyrimidin-4-yl)piperazin-1-yl]-(4-pyrrol-1-ylphenyl)methanone
    • 4-phenyl-6-{4-[4-(1H-pyrrol-1-yl)benzoyl]piperazin-1-yl}pyrimidine
    • VU0533837-1
    • F6166-0173
    • 1334371-64-0
    • AKOS024534142
    • (4-(1H-pyrrol-1-yl)phenyl)(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)methanone
    • インチ: 1S/C25H23N5O/c31-25(21-8-10-22(11-9-21)28-12-4-5-13-28)30-16-14-29(15-17-30)24-18-23(26-19-27-24)20-6-2-1-3-7-20/h1-13,18-19H,14-17H2
    • InChIKey: DZIVCDKCWWZYDR-UHFFFAOYSA-N
    • SMILES: C(N1CCN(C2=CC(C3=CC=CC=C3)=NC=N2)CC1)(C1=CC=C(N2C=CC=C2)C=C1)=O

計算された属性

  • 精确分子量: 409.19026037g/mol
  • 同位素质量: 409.19026037g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 4
  • 重原子数量: 31
  • 回転可能化学結合数: 4
  • 複雑さ: 573
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.6
  • トポロジー分子極性表面積: 54.3Ų

4-phenyl-6-{4-4-(1H-pyrrol-1-yl)benzoylpiperazin-1-yl}pyrimidine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F6166-0173-4mg
4-phenyl-6-{4-[4-(1H-pyrrol-1-yl)benzoyl]piperazin-1-yl}pyrimidine
1334371-64-0
4mg
$66.0 2023-09-09
Life Chemicals
F6166-0173-75mg
4-phenyl-6-{4-[4-(1H-pyrrol-1-yl)benzoyl]piperazin-1-yl}pyrimidine
1334371-64-0
75mg
$208.0 2023-09-09
Life Chemicals
F6166-0173-1mg
4-phenyl-6-{4-[4-(1H-pyrrol-1-yl)benzoyl]piperazin-1-yl}pyrimidine
1334371-64-0
1mg
$54.0 2023-09-09
Life Chemicals
F6166-0173-5mg
4-phenyl-6-{4-[4-(1H-pyrrol-1-yl)benzoyl]piperazin-1-yl}pyrimidine
1334371-64-0
5mg
$69.0 2023-09-09
Life Chemicals
F6166-0173-3mg
4-phenyl-6-{4-[4-(1H-pyrrol-1-yl)benzoyl]piperazin-1-yl}pyrimidine
1334371-64-0
3mg
$63.0 2023-09-09
Life Chemicals
F6166-0173-10μmol
4-phenyl-6-{4-[4-(1H-pyrrol-1-yl)benzoyl]piperazin-1-yl}pyrimidine
1334371-64-0
10μmol
$69.0 2023-09-09
Life Chemicals
F6166-0173-15mg
4-phenyl-6-{4-[4-(1H-pyrrol-1-yl)benzoyl]piperazin-1-yl}pyrimidine
1334371-64-0
15mg
$89.0 2023-09-09
Life Chemicals
F6166-0173-40mg
4-phenyl-6-{4-[4-(1H-pyrrol-1-yl)benzoyl]piperazin-1-yl}pyrimidine
1334371-64-0
40mg
$140.0 2023-09-09
Life Chemicals
F6166-0173-10mg
4-phenyl-6-{4-[4-(1H-pyrrol-1-yl)benzoyl]piperazin-1-yl}pyrimidine
1334371-64-0
10mg
$79.0 2023-09-09
Life Chemicals
F6166-0173-2mg
4-phenyl-6-{4-[4-(1H-pyrrol-1-yl)benzoyl]piperazin-1-yl}pyrimidine
1334371-64-0
2mg
$59.0 2023-09-09

4-phenyl-6-{4-4-(1H-pyrrol-1-yl)benzoylpiperazin-1-yl}pyrimidine 関連文献

4-phenyl-6-{4-4-(1H-pyrrol-1-yl)benzoylpiperazin-1-yl}pyrimidineに関する追加情報

Comprehensive Overview of 4-phenyl-6-{4-4-(1H-pyrrol-1-yl)benzoylpiperazin-1-yl}pyrimidine (CAS No. 1334371-64-0)

In the realm of pharmaceutical and medicinal chemistry, 4-phenyl-6-{4-4-(1H-pyrrol-1-yl)benzoylpiperazin-1-yl}pyrimidine (CAS No. 1334371-64-0) has emerged as a compound of significant interest. This heterocyclic molecule, characterized by its pyrimidine core and piperazine moiety, is being extensively studied for its potential applications in drug discovery and development. Researchers are particularly intrigued by its structural complexity, which offers a versatile scaffold for designing novel therapeutic agents.

The compound's unique structure, featuring a phenyl group and a pyrrole-containing benzoylpiperazine side chain, contributes to its diverse biological activities. Recent studies have explored its interactions with various enzyme targets and receptor proteins, making it a promising candidate for addressing unmet medical needs. The growing interest in small molecule inhibitors and kinase modulators has further propelled research into this compound, as it shares structural similarities with known bioactive molecules.

From a synthetic chemistry perspective, 4-phenyl-6-{4-4-(1H-pyrrol-1-yl)benzoylpiperazin-1-yl}pyrimidine presents fascinating challenges and opportunities. The incorporation of both aromatic and heteroaromatic systems within a single framework allows for extensive structure-activity relationship (SAR) studies. Chemists are particularly interested in optimizing its pharmacokinetic properties while maintaining or enhancing its biological efficacy. This balance is crucial for developing potential drug candidates with improved bioavailability and target specificity.

The pharmaceutical industry's current focus on personalized medicine and precision therapeutics aligns well with research into compounds like 1334371-64-0. Its modular structure enables systematic modifications to tailor its properties for specific therapeutic applications. Many researchers are investigating its potential in addressing chronic diseases and age-related disorders, areas that represent significant challenges in modern healthcare. The compound's ability to potentially modulate multiple biological pathways makes it particularly attractive for polypharmacology approaches.

Analytical characterization of 4-phenyl-6-{4-4-(1H-pyrrol-1-yl)benzoylpiperazin-1-yl}pyrimidine has revealed interesting physicochemical properties that influence its drug-likeness. Advanced techniques such as X-ray crystallography and NMR spectroscopy have been employed to elucidate its three-dimensional structure and conformational flexibility. These studies are crucial for understanding how the molecule interacts with biological targets and for guiding the design of more potent analogs. The compound's logP value and solubility profile suggest it may have favorable characteristics for oral administration, an important consideration in drug development.

In the context of current trends in medicinal chemistry, 1334371-64-0 represents an excellent example of how structure-based drug design can lead to novel therapeutic opportunities. The integration of computational modeling with experimental validation has accelerated research on this compound, enabling more efficient exploration of its chemical space. Many pharmaceutical companies are investing in similar compounds as part of their drug discovery pipelines, recognizing their potential to address complex diseases with multifactorial pathogenesis.

The safety profile and toxicological characteristics of 4-phenyl-6-{4-4-(1H-pyrrol-1-yl)benzoylpiperazin-1-yl}pyrimidine are subjects of ongoing investigation. Preliminary studies suggest that its metabolic stability and cytochrome P450 interactions warrant careful evaluation, as these factors significantly impact its potential as a therapeutic agent. Researchers are employing advanced in vitro and in vivo models to assess its ADME properties (Absorption, Distribution, Metabolism, and Excretion), which are critical for predicting human pharmacokinetics.

From an intellectual property perspective, compounds like 1334371-64-0 are generating considerable interest in the pharmaceutical sector. The unique structural features of this molecule present opportunities for patent protection and novel composition of matter claims. As the competitive landscape in drug discovery intensifies, such chemically distinct entities become valuable assets for research organizations and biotechnology firms looking to establish strong therapeutic portfolios.

The future research directions for 4-phenyl-6-{4-4-(1H-pyrrol-1-yl)benzoylpiperazin-1-yl}pyrimidine are likely to focus on expanding its therapeutic potential through targeted modifications. Areas of particular interest include optimizing its selectivity profile, improving its blood-brain barrier penetration (if relevant to intended applications), and enhancing its chemical stability under physiological conditions. The compound serves as an excellent starting point for lead optimization campaigns aimed at developing clinically relevant molecules.

In conclusion, 4-phenyl-6-{4-4-(1H-pyrrol-1-yl)benzoylpiperazin-1-yl}pyrimidine (CAS No. 1334371-64-0) represents a fascinating case study in modern medicinal chemistry. Its complex structure, combined with promising biological activities, positions it as a valuable tool for advancing our understanding of molecular recognition and drug-target interactions. As research continues to unravel its full potential, this compound may pave the way for innovative therapeutic solutions to some of today's most challenging medical conditions.

おすすめ記事

推奨される供給者
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Enjia Trading Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Enjia Trading Co., Ltd
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Hefei Zhongkesai High tech Materials Technology Co., Ltd